molecular formula C7H8ClNO3 B13990193 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride CAS No. 3357-62-8

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B13990193
CAS No.: 3357-62-8
M. Wt: 189.59 g/mol
InChI Key: ZOHMXEXPEMDGAF-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. It is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-methyl-1,3-oxazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

5-Ethoxy-2-methyl-1,3-oxazole+Thionyl chloride5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride+SO2+HCl\text{5-Ethoxy-2-methyl-1,3-oxazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Ethoxy-2-methyl-1,3-oxazole+Thionyl chloride→5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic acids: Formed from hydrolysis.

Scientific Research Applications

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride group, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of bioactive compounds .

Properties

CAS No.

3357-62-8

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3

InChI Key

ZOHMXEXPEMDGAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)C(=O)Cl

Origin of Product

United States

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